3-(2-Hydroxy-4-methoxy-6-methylphenoxy)-5-methylcatechol

DHODH inhibition competitive inhibitor pyrimidine de novo synthesis

3-(2-Hydroxy-4-methoxy-6-methylphenoxy)-5-methylcatechol (CAS 115103-30-5), also designated NK-A 17E-233I, is a synthetic-access natural product derivative classified as a diphenyl-ether catechol polyphenol with the molecular formula C15H16O5 and a molecular weight of 276.28 g/mol. The compound is derived from a fungal source and is commercially available as a research-grade small molecule (catalog number SMB00042, ≥95% purity by LC/MS-ELSD) through Sigma-Aldrich, positioned within the metabolomics and natural products portfolio.

Molecular Formula C15H16O5
Molecular Weight 276.28 g/mol
CAS No. 115103-30-5
Cat. No. B12041647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Hydroxy-4-methoxy-6-methylphenoxy)-5-methylcatechol
CAS115103-30-5
Molecular FormulaC15H16O5
Molecular Weight276.28 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)OC2=C(C=C(C=C2C)OC)O)O)O
InChIInChI=1S/C15H16O5/c1-8-4-11(16)14(18)13(5-8)20-15-9(2)6-10(19-3)7-12(15)17/h4-7,16-18H,1-3H3
InChIKeyJGXPRDVSWGDODG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Hydroxy-4-methoxy-6-methylphenoxy)-5-methylcatechol (NK-A 17E-233I): Compound Identity, Source, and Core Characteristics for Procurement Decisions


3-(2-Hydroxy-4-methoxy-6-methylphenoxy)-5-methylcatechol (CAS 115103-30-5), also designated NK-A 17E-233I, is a synthetic-access natural product derivative classified as a diphenyl-ether catechol polyphenol with the molecular formula C15H16O5 and a molecular weight of 276.28 g/mol . The compound is derived from a fungal source and is commercially available as a research-grade small molecule (catalog number SMB00042, ≥95% purity by LC/MS-ELSD) through Sigma-Aldrich, positioned within the metabolomics and natural products portfolio . Its primary documented mechanism of action is competitive inhibition of human dihydroorotate dehydrogenase (DHODH), the rate-limiting enzyme of de novo pyrimidine biosynthesis, with a binding mode distinct from classical DHODH inhibitors that target the flavin mononucleotide (FMN) cavity [1].

Why 3-(2-Hydroxy-4-methoxy-6-methylphenoxy)-5-methylcatechol Cannot Be Replaced by Generic Catechols or Classical DHODH Inhibitors


Generic substitution of NK-A 17E-233I with either simple catechol antioxidants (e.g., 4-methylcatechol, hydroxytyrosol) or established DHODH inhibitors (e.g., Brequinar, Teriflunomide) is scientifically unsound because the compound's value resides in a rare intersection of two properties not co-present in any single analog: (i) a substrate-competitive (DHO-site) binding mode on human DHODH that avoids the FMN-binding cavity targeted by all classical inhibitors [1], and (ii) preservation of mitochondrial respiration through complexes I and II, a feature absent in Brequinar which impairs the electron transport chain [1]. Simple catechols lack DHODH inhibitory activity entirely, while Brequinar and Teriflunomide carry the established liability of mitochondrial ETC impairment and have demonstrated disappointing clinical outcomes including myelosuppression [1]. The diphenyl-ether scaffold connecting the two catechol moieties is structurally specific and not replicated in any generic catalog compound, making procurement of the exact CAS 115103-30-5 entity essential for reproducing reported biological effects.

3-(2-Hydroxy-4-methoxy-6-methylphenoxy)-5-methylcatechol: Head-to-Head and Comparator-Based Quantitative Differentiation Evidence


Binding Mode Differentiation: DHO-Site Competitive Inhibition vs. FMN-Cavity Binding of Classical DHODH Inhibitors

NK-A 17E-233I was identified through prospective virtual screening and characterized as a pure or partial competitive inhibitor with respect to the natural substrate dihydroorotate (DHO). Molecular docking against the human DHODH crystal structure (PDB: 1D3G, co-crystallized with a Brequinar analog) revealed that NK-A 17E-233I adopts a binding mode distinct from classical inhibitors Brequinar and Teriflunomide, which bind within the flavin mononucleotide (FMN) cavity of the hydrophobic tunnel [1]. This mechanistic differentiation is not a minor nuance: it represents the first reported DHO-competitive chemotype for human DHODH since the 1990s [1], opening a target site that is orthogonal to the FMN cavity exploited by all previously characterized inhibitors.

DHODH inhibition competitive inhibitor pyrimidine de novo synthesis binding mode drug discovery

Mitochondrial Safety Differentiation: Preservation of Respiration vs. Brequinar-Induced ETC Impairment

In a direct comparative experiment, NK-A 17E-233I was tested alongside Brequinar for effects on mitochondrial function. Unlike Brequinar, NK-A 17E-233I preserved mitochondrial respiration via complexes I and II and maintained ATP-linked basal respiration, thereby avoiding impairment of the electron transport chain (ETC) [1]. Brequinar, in contrast, is known to impair mitochondrial ETC function—a liability linked to its clinical adverse effects including myelosuppression observed in metastatic colorectal cancer trials [1]. This differential mitochondrial safety profile was measured under matched experimental conditions within the same study.

mitochondrial respiration electron transport chain ATP-linked respiration DHODH inhibitor toxicity cancer metabolism

Selective Cytotoxicity in Patient-Derived Organoids: Translational Relevance Beyond Immortalized Cell Lines

NK-A 17E-233I was evaluated for cytotoxicity not only in a panel of established human cancer cell lines (SW620, HCT116, LS174T, HT-29 colorectal; A549 lung; U2OS osteosarcoma; MCF7, MDA-MB-231, MDA-MB-468 breast) but also in patient-derived intestinal organoids—a physiologically relevant 3D model system [1]. The compound exhibited selective cytotoxicity in both systems, inducing DNA damage, S-phase cell cycle arrest, and cell death. In proliferation rescue experiments, the anti-proliferative effect of NK-A 17E-233I (25 µM) was compared with Brequinar (100 µM) in the presence of physiological uridine concentrations (5 and 20 µM), confirming that NK-A 17E-233I achieves growth suppression at a 4-fold lower nominal concentration than Brequinar under these conditions [1].

patient-derived organoids selective cytotoxicity colorectal cancer translational oncology DHODH

Chemical Provenance and Purity Specification: Fungal Natural Product with Defined Analytical Certification

NK-A 17E-233I is authenticated as a natural product derived from a fungal source and is commercially supplied by Sigma-Aldrich (catalog SMB00042) with a purity specification of ≥95% as determined by LC/MS-ELSD . This level of analytical certification is uncommon among research-grade natural product tool compounds and provides procurement-level assurance of batch-to-batch consistency. In contrast, alternative sources list the compound without comparable purity documentation or with lower specification thresholds. The solid physical form and −20°C storage requirement are also specified, enabling proper handling upon acquisition .

natural product fungal metabolite purity specification LC/MS-ELSD procurement quality

3-(2-Hydroxy-4-methoxy-6-methylphenoxy)-5-methylcatechol: Evidence-Backed Research and Procurement Application Scenarios


DHODH inhibitor tool compound for de novo pyrimidine biosynthesis studies requiring a non-FMN-site mechanism

Researchers investigating DHODH as a therapeutic target in cancer can procure NK-A 17E-233I as the only commercially available small molecule with a validated DHO-competitive binding mode orthogonal to the FMN cavity targeted by Brequinar and Teriflunomide [1]. This enables experiments designed to dissect whether pharmacological effects attributed to DHODH inhibition arise from pyrimidine depletion per se or from FMN-site-specific conformational perturbations. The distinct binding site further allows combination studies with FMN-site inhibitors to probe additive or synergistic DHODH blockade.

Mitochondrial toxicity profiling: discriminating DHODH inhibition from electron transport chain impairment

NK-A 17E-233I is the only reported DHODH inhibitor demonstrated to preserve mitochondrial respiration through complexes I and II while maintaining ATP-linked basal respiration, in direct contrast to Brequinar [1]. This makes it a critical tool compound for laboratories studying the mitochondrial toxicity liabilities of pyrimidine biosynthesis inhibitors. Procurement enables side-by-side mitochondrial stress test comparisons (Seahorse assay) where NK-A 17E-233I serves as the ETC-sparing reference against which novel DHODH inhibitors can be benchmarked.

Patient-derived organoid (PDO) screening for colorectal cancer vulnerability to pyrimidine starvation

The demonstrated selective cytotoxicity of NK-A 17E-233I in patient-derived intestinal organoids [1] supports its use as a chemical probe in PDO-based functional precision medicine platforms. Unlike compounds validated only in 2D cell line monolayers, NK-A 17E-233I has evidence of activity in a 3D organoid context that recapitulates aspects of tissue architecture, making it suitable for ex vivo tumor vulnerability screening programs that require tool compounds with organoid-level validation.

Natural product-based DHODH inhibitor lead optimization and medicinal chemistry starting point

As a fungal natural product with a structurally novel diphenyl-ether catechol scaffold [1], NK-A 17E-233I (Sigma-Aldrich SMB00042, ≥95% purity) serves as a tractable starting point for medicinal chemistry campaigns. The scaffold bears no structural relationship to the naphthoquinone (e.g., atovaquone), cinchoninic acid (e.g., Brequinar), or isoxazole (e.g., Teriflunomide) chemotypes that dominate the DHODH inhibitor landscape, offering a fresh chemical series for structure–activity relationship (SAR) exploration with procurement-grade purity assurance.

Quote Request

Request a Quote for 3-(2-Hydroxy-4-methoxy-6-methylphenoxy)-5-methylcatechol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.